

Application Note: Protein Labeling with Biotin-PEG4-Acid

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Compound of Interest

Compound Name: *Biotin-PEG4-acid*

Cat. No.: *B1667292*

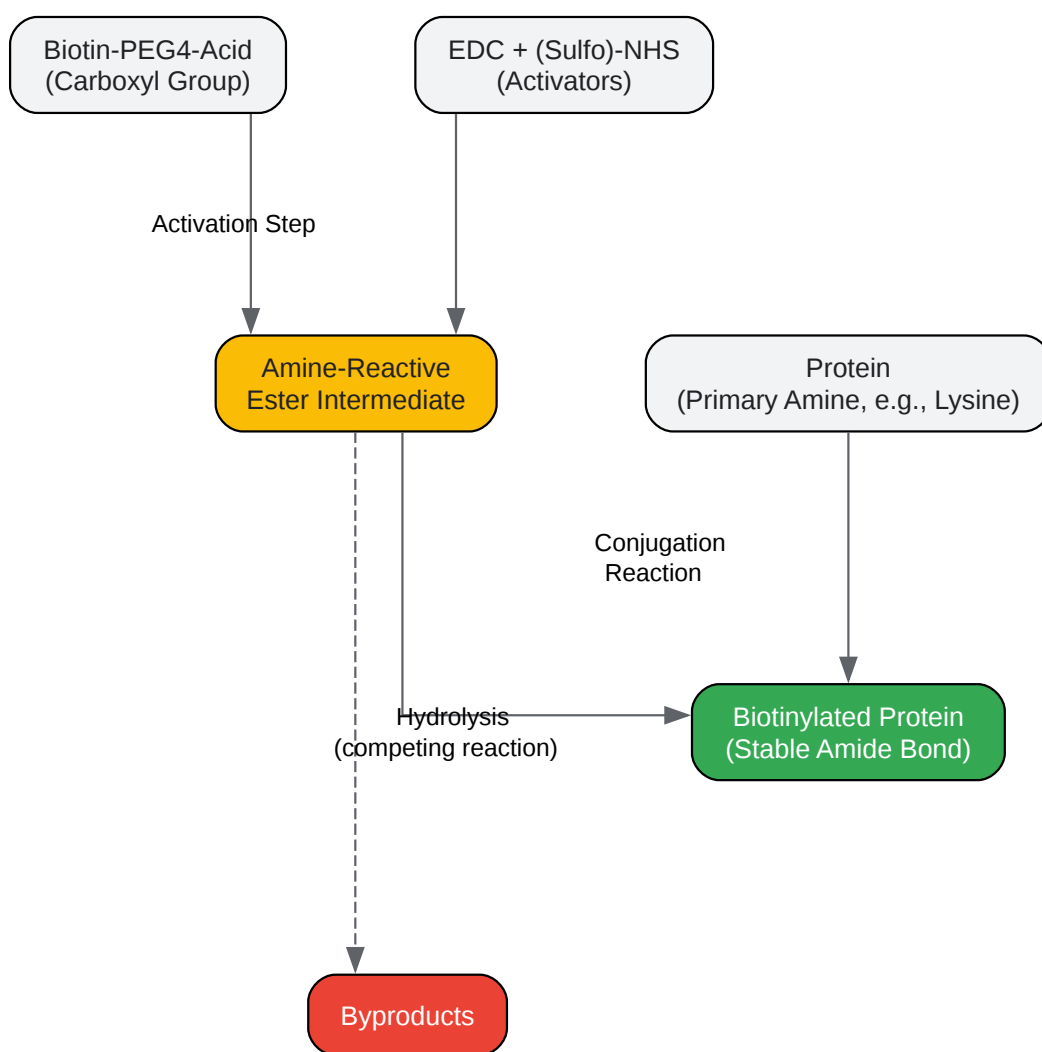
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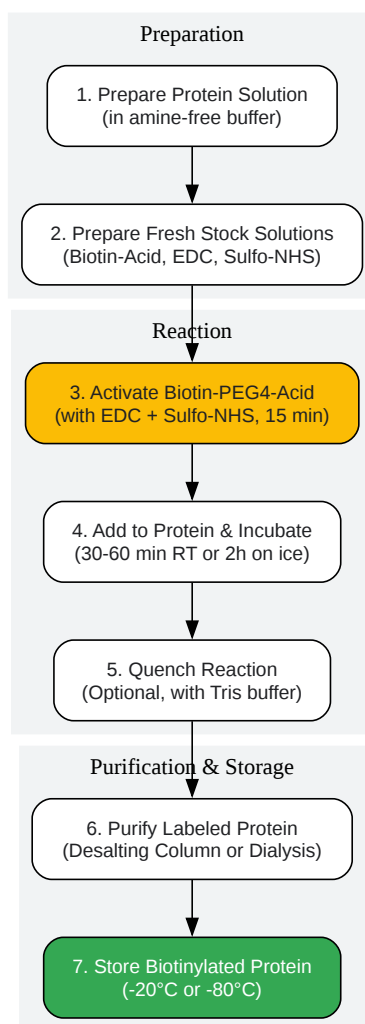
Introduction

Protein biotinylation is a fundamental technique for attaching biotin to proteins, enabling their detection, purification, and immobilization through the high-affinity interaction between biotin and avidin or streptavidin[1]. **Biotin-PEG4-acid** is a biotinylation reagent that features a terminal carboxylic acid group. This reagent requires chemical activation to react with primary amines (e.g., the ϵ -amino group of lysine residues) on a protein[2][3]. The incorporated polyethylene glycol (PEG) spacer arm, which is four PEG units long, is hydrophilic and flexible. This PEG linker enhances the water solubility of the labeled protein, which helps to reduce aggregation, and minimizes steric hindrance, ensuring efficient binding of the biotin moiety to avidin or streptavidin[4][5][6].

Mechanism of Action

Unlike N-hydroxysuccinimide (NHS) esters that react directly with primary amines, **Biotin-PEG4-acid**'s carboxylic acid group must first be activated to form a reactive intermediate. This is typically achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), often in the presence of N-hydroxysuccinimide (NHS) or Sulfo-NHS to enhance efficiency and create a more stable amine-reactive intermediate. The activated ester then readily reacts with primary amine groups on the target protein at a physiological to slightly alkaline pH, forming a stable amide bond[2][3].





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